![molecular formula C20H19N3O3S B2784930 N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034381-04-7](/img/structure/B2784930.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, commonly known as BP-1B, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of BP-1B involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer cells. By inhibiting CA IX, BP-1B prevents the acidification of the tumor microenvironment, which is essential for the growth and survival of cancer cells. BP-1B also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that BP-1B has various biochemical and physiological effects on the body. BP-1B has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BP-1B also has potential anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of BP-1B is its potential therapeutic applications in various fields of science, particularly in cancer research. BP-1B has shown promising results in inhibiting the growth of various cancer cells and has potential anti-inflammatory and analgesic effects. However, one of the limitations of BP-1B is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on BP-1B. One of the potential directions is to investigate the efficacy of BP-1B in combination with other chemotherapeutic agents in the treatment of cancer. Another potential direction is to investigate the potential applications of BP-1B in the treatment of other diseases such as chronic pain and inflammation. Further studies are also needed to investigate the pharmacokinetics and toxicity of BP-1B in vivo.
Synthesis Methods
The synthesis of BP-1B involves the reaction between 2-(1-benzofuran-2-yl)propan-2-amine and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure BP-1B.
Scientific Research Applications
BP-1B has been extensively studied for its potential therapeutic applications in various fields of science. In the field of cancer research, BP-1B has shown promising results in inhibiting the growth of various cancer cells such as breast cancer, prostate cancer, and colon cancer. Studies have also shown that BP-1B has potential anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15(13-18-14-16-5-2-3-6-20(16)26-18)22-27(24,25)19-9-7-17(8-10-19)23-12-4-11-21-23/h2-12,14-15,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKXCIJYBBYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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